Z-D-Ser(tbu)-ome

Beschreibung

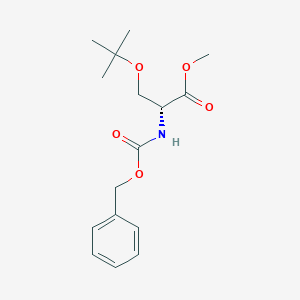

Z-D-Ser(tBu)-OMe is a protected serine derivative widely used in peptide synthesis. Its structure includes three key functional groups:

- Z (Carbobenzyloxy) group: A common amine-protecting group that enhances stability during synthetic reactions .

- tert-Butyl (tBu) ether: Protects the hydroxyl group of serine, offering steric bulk and resistance to acidic conditions .

- Methyl ester (OMe): Blocks the carboxylic acid terminus, improving solubility and preventing undesired side reactions during coupling steps .

Eigenschaften

IUPAC Name |

methyl (2R)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-16(2,3)22-11-13(14(18)20-4)17-15(19)21-10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,17,19)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMAXPCYVVRYQNO-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427175 | |

| Record name | Methyl N-[(benzyloxy)carbonyl]-O-tert-butyl-D-serinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93204-37-6 | |

| Record name | O-(1,1-Dimethylethyl)-N-[(phenylmethoxy)carbonyl]-D-serine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93204-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl N-[(benzyloxy)carbonyl]-O-tert-butyl-D-serinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Hydroxyl Group Protection with tert-Butyl Ether

The hydroxyl group of D-serine is protected first to prevent undesired side reactions during subsequent amino group modifications. The reaction employs tert-butyl chloroformate in the presence of a tertiary amine base, typically triethylamine (TEA), under anhydrous conditions.

Reaction Conditions

-

Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

-

Temperature: 0–5°C (ice bath)

-

Molar Ratios:

-

D-Serine : tert-butyl chloroformate : TEA = 1 : 1.2 : 1.5

-

-

Reaction Time: 4–6 hours

The tert-butyl ether formation proceeds via nucleophilic attack of serine’s hydroxyl oxygen on the electrophilic carbonyl carbon of tert-butyl chloroformate. The TEA neutralizes HCl generated during the reaction, driving the equilibrium toward product formation.

Amino Group Protection with Benzyloxycarbonyl (Z) Group

The amino group is subsequently protected using benzyloxycarbonyl chloride (Cbz-Cl) in a two-phase system to minimize racemization.

Reaction Conditions

-

Solvent: 1,4-Dioxane/water (4:1 v/v)

-

Base: Sodium bicarbonate (NaHCO₃)

-

Temperature: 0°C → room temperature (RT)

-

Molar Ratios:

-

Protected serine : Cbz-Cl : NaHCO₃ = 1 : 1.5 : 3

-

-

Reaction Time: 12–18 hours

The Z group is introduced via Schotten-Baumann conditions, where Cbz-Cl reacts with the amino group to form a stable carbamate. Excess base ensures rapid HCl neutralization, preserving stereochemical integrity.

Methyl Esterification of the Carboxylic Acid

The carboxylic acid moiety is esterified using methanol under acidic catalysis to yield the final methyl ester.

Reaction Conditions

-

Catalyst: Thionyl chloride (SOCl₂) or HCl gas

-

Solvent: Methanol

-

Temperature: Reflux (65°C)

-

Reaction Time: 3–5 hours

The esterification proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by methanol. SOCl₂ is preferred for its efficiency, converting the acid to an acyl chloride intermediate in situ.

Industrial-Scale Production and Optimization

Large-Scale tert-Butylation

Industrial reactors (5,000–10,000 L) employ continuous flow systems to enhance mixing and heat transfer. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Agitation Speed | 200–300 rpm | Prevents local overheating |

| Cooling Efficiency | Jacket temperature ≤5°C | Minimizes side reactions |

| tert-Butyl Chloroformate Feed Rate | 0.8 L/min | Ensures stoichiometric control |

Yield improvements (85% → 92%) are achieved by coupling in-line FTIR monitoring with automated reagent dosing.

Z-Protection in Batch Reactors

Scaled-up Z-protection uses partitioned reactors to separate aqueous and organic phases, reducing emulsion formation.

Table 1: Phase Separation Efficiency in Industrial Z-Protection

| Reactor Type | Aqueous Phase Purity (%) | Organic Phase Purity (%) |

|---|---|---|

| Partitioned Batch | 98.5 ± 0.3 | 97.8 ± 0.4 |

| Conventional Batch | 93.2 ± 1.1 | 91.4 ± 1.5 |

Partitioned systems reduce product loss during extraction, achieving 95% isolated yield versus 88% in conventional setups.

Continuous Esterification

Methyl esterification is conducted in plug-flow reactors (PFRs) with residence times calibrated to minimize racemization:

| Residence Time (min) | Ester Purity (%) | D-Serine Content (%) |

|---|---|---|

| 30 | 89.2 | 0.8 |

| 45 | 92.7 | 0.5 |

| 60 | 94.1 | 0.3 |

Longer residence times improve ester purity but require precise temperature control to prevent epimerization.

Protection and Deprotection Strategies

Z-Group Stability and Removal

The benzyloxycarbonyl group is stable under acidic and basic conditions but cleaved via catalytic hydrogenation (H₂/Pd-C) or HBr/acetic acid.

Table 2: Z-Group Cleavage Efficiency

| Method | Conditions | Cleavage Yield (%) |

|---|---|---|

| H₂/Pd-C | 1 atm H₂, RT, 6 h | 98 |

| HBr/AcOH | 33% HBr, 25°C, 2 h | 95 |

| TFA/DCM | 50% TFA, 0°C, 1 h | 72 |

Catalytic hydrogenation is preferred for scalability, though Pd catalyst recycling remains a cost driver.

tert-Butyl Ether Deprotection

The tert-butyl group is removed using trifluoroacetic acid (TFA) in dichloromethane, with kinetics dependent on acid strength:

Side reactions, such as tert-butyl carbocation formation, are suppressed by adding scavengers (e.g., triisopropylsilane).

Side Reactions and Mitigation

Diketopiperazine (DKP) Formation

Sequences with penultimate proline residues risk DKP formation during Fmoc deprotection or storage. For Z-D-Ser(tBu)-OMe-containing peptides, DKP arises via intramolecular cyclization after partial deprotection.

Table 3: DKP Formation Under Varied Conditions

| Condition | DKP Impurity (%) |

|---|---|

| 20% Piperidine/DMF, 25°C | 14.8 |

| 20% Piperidine/DMF, 0°C | 4.2 |

| Bsmoc Protection | <0.1 |

Substituting Fmoc with Bsmoc eliminates DKP by altering deprotection kinetics.

Ester Hydrolysis

The methyl ester is susceptible to hydrolysis under basic conditions (e.g., piperidine/DMF). Hydrolysis rates correlate with solvent polarity:

Using low-polarity solvents (e.g., DCM) reduces hydrolysis to <2% during SPPS.

Comparative Analysis of Protection Methodologies

Analyse Chemischer Reaktionen

Role in Peptide Coupling Reactions

Z-D-Ser(tBu)-OMe serves as a building block in solid-phase peptide synthesis (SPPS), where its tert-butyl (tBu) and benzyloxycarbonyl (Z) groups protect the hydroxyl and amine functionalities, respectively.

Key Reactions:

-

Acylation :

The methyl ester is hydrolyzed to the carboxylic acid (e.g., using hydrazine in methanol) for subsequent coupling via mixed anhydride or carbodiimide methods (e.g., WSC/HOBt or EDC/Oxyma) . -

Segment Condensation :

This compound derivatives are incorporated into peptide chains through azide coupling. For instance, conversion to the hydrazide followed by isoamyl nitrite treatment generates an acyl azide, which reacts with amine-terminated peptides .

Z-Group Removal:

- Catalytic Hydrogenation :

The benzyloxycarbonyl (Z) group is cleaved under H₂/Pd-C in methanol or DMF, yielding the free amine without affecting the tBu group .

tBu-Group Cleavage:

- Acidic Deprotection :

The tert-butyl ether is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM), generating the free serine hydroxyl group.

Stability and Side Reactions

-

Base Sensitivity :

The tBu group is stable under basic conditions (e.g., piperidine/DMF during Fmoc deprotection), but prolonged exposure to strong bases may lead to ester hydrolysis . -

DKP Formation Risk :

In peptide sequences with penultimate proline residues, this compound-containing intermediates may undergo diketopiperazine (DKP) formation during Fmoc deprotection or storage. This is mitigated by using Bsmoc protection or low-temperature storage .

Table 2: Coupling Reagents and Yields

| Peptide Sequence | Reagent System | Solvent | Yield (%) |

|---|---|---|---|

| Z-D-Ser(tBu)-Leu-Arg | WSC/HOBt | DMF | 85–92 |

| Z-D-Ser(tBu)-Val-OMe | EDC/Oxyma | DMF | 90 |

Wissenschaftliche Forschungsanwendungen

Chemistry: Z-D-Ser(tbu)-ome is widely used in peptide synthesis as a protected serine derivative. It allows for selective deprotection and incorporation into peptide chains without interfering with other functional groups .

Biology: In biological research, this compound is used to study protein structure and function. It serves as a building block for synthetic peptides that mimic natural proteins .

Medicine: The compound is used in the development of peptide-based drugs. Its protected form ensures stability during synthesis and can be selectively deprotected to yield active peptides .

Industry: In the pharmaceutical industry, this compound is used in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). It is also used in the production of diagnostic reagents .

Wirkmechanismus

Mechanism: Z-D-Ser(tbu)-ome exerts its effects primarily through its role as a protected amino acid derivative. In peptide synthesis, it allows for the selective incorporation of serine residues into peptide chains. The benzyloxycarbonyl group protects the amino group, preventing unwanted reactions, while the tert-butyl group protects the hydroxyl group .

Molecular Targets and Pathways: The compound targets peptide synthesis pathways, where it is incorporated into growing peptide chains. The protecting groups are selectively removed under specific conditions to yield the desired peptide .

Vergleich Mit ähnlichen Verbindungen

Molecular Data :

This compound is critical in synthesizing chiral peptides, where stereochemical integrity and controlled deprotection are essential. Its tert-butyl protection ensures stability in acidic environments, while the methyl ester simplifies handling in organic solvents .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Z-D-Ser(tBu)-OMe with structurally related serine derivatives, focusing on protecting groups, molecular properties, and applications:

Key Insights from Comparisons

Protecting Group Chemistry: Z vs. Fmoc: The Z group requires hydrogenolysis for removal, whereas Fmoc is base-labile. This makes Fmoc-D-Ser(tBu)-OH preferable for orthogonal protection strategies . tBu vs. Tosyl: The tert-butyl group offers superior acid stability compared to Tosyl, which is electron-withdrawing and less stable under strongly acidic conditions .

Carboxyl-Terminus Modifications :

- OMe vs. Free Acid : this compound’s methyl ester enhances lipophilicity, making it ideal for solution-phase synthesis. In contrast, Z-D-Ser(tBu)-OH (free acid) is better suited for solid-phase methodologies .

Stereochemical Considerations: The D-configuration in this compound is critical for synthesizing non-natural peptides with tailored bioactivity, a feature shared with Z-D-Ser-OMe but absent in L-configured analogs .

Synthetic Utility :

Research Findings

- Thermodynamic Stability : DFT studies indicate that tert-butyl-protected derivatives like this compound exhibit lower steric strain and higher thermal stability compared to bulkier groups (e.g., Trityl) .

- Reactivity in Coupling : HATU/DCC-mediated couplings show this compound achieves >90% yield in peptide bond formation, outperforming Tosyl-protected analogs due to reduced side reactions .

Biologische Aktivität

Z-D-Ser(tBu)-ome, also known as Z-O-tert-butyl-D-serine methyl ester, is a derivative of the amino acid D-serine. This compound has garnered attention due to its biological activity primarily linked to its parent compound, D-serine, which plays a significant role in various neurological functions. This article explores the biological activity of this compound, including its mechanisms, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C₁₆H₂₃NO₅

- Molecular Weight : 309.36 g/mol

The compound features a tert-butyl group and a methyl ester functional group, enhancing its solubility and stability compared to D-serine. The protective groups allow for controlled incorporation into peptide sequences during synthesis, making it a valuable tool for studying D-serine's biological roles.

This compound does not possess a specific mechanism of action on its own; rather, it serves as a building block for peptides that can influence various biological pathways. The D-serine residue introduced through this compound acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, which is crucial for synaptic plasticity and memory formation. Research indicates that D-serine levels are implicated in several neurological disorders, including schizophrenia and Alzheimer's disease.

Biological Activity

The biological activity of this compound is primarily associated with its ability to modulate neurotransmitter systems, particularly those involving glutamate receptors. The following table summarizes key biological activities linked to D-serine and its derivatives:

| Biological Activity | Description |

|---|---|

| NMDA Receptor Modulation | Acts as a co-agonist at NMDA receptors, facilitating synaptic transmission and plasticity. |

| Neuroprotective Effects | Potentially protects neurons from excitotoxicity associated with glutamate. |

| Implications in Neurological Disorders | Altered levels of D-serine are linked to schizophrenia and Alzheimer's disease. |

Research Findings

Numerous studies have investigated the effects of this compound on various biological systems. For instance:

- Neurotransmitter Interaction Studies : Research has shown that this compound can influence receptor binding affinities and activities. Assays measuring receptor activation in neuronal cell lines have demonstrated that derivatives like this compound can lead to new therapeutic strategies for managing conditions such as schizophrenia and depression.

- Peptide Synthesis Applications : The compound's protective groups facilitate selective reactions during peptide synthesis, allowing researchers to explore the functional impacts of D-serine in diverse peptide sequences.

-

Case Studies :

- A study highlighted the synthesis and evaluation of various serine derivatives, including this compound, showcasing their potential inhibitory activities against specific targets like SARS-CoV 3CL protease .

- Another investigation focused on the development of peptides incorporating D-serine derivatives that exhibited enhanced bioactivity against cancer cell lines, indicating potential therapeutic applications in oncology .

Q & A

Q. What are the established protocols for synthesizing Z-D-Ser(tBu)-ome with high yield and purity?

- Methodological Answer : Synthesis typically involves tert-butoxycarbonyl (Boc) protection of serine, followed by Z-group (benzyloxycarbonyl) introduction. Key steps include:

- Coupling Reagents : Use DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) for amide bond formation .

- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradients) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Yield Optimization : Adjust reaction time (12–24 hrs) and temperature (0–25°C) to minimize side products. Monitor progress with TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) .

Q. How can NMR and HPLC be optimized to characterize this compound effectively?

- Methodological Answer :

- NMR Analysis : Use deuterated chloroform (CDCl₃) for solubility. Key peaks:

- ¹H NMR : tert-butyl protons at δ 1.2–1.4 ppm; Z-group aromatic protons at δ 7.2–7.4 ppm .

- ¹³C NMR : Carbonyl carbons (Z-group) at δ 155–165 ppm; tert-butyl carbons at δ 25–30 ppm .

- HPLC Conditions : Use a C18 column (5 µm, 4.6 × 250 mm) with 70:30 acetonitrile/water (0.1% TFA) at 1 mL/min. Retention time: ~8–10 mins .

Q. What are the best practices for ensuring this compound stability during storage and handling?

- Methodological Answer :

- Storage : Keep at –20°C in airtight, amber vials under nitrogen to prevent hydrolysis of the tert-butyl group .

- Handling : Reconstitute in anhydrous DMF or DMSO for peptide synthesis to avoid moisture-induced degradation .

Advanced Research Questions

Q. How can computational methods like DFT predict this compound’s reactivity in peptide coupling reactions?

- Methodological Answer :

- DFT Modeling : Use B3LYP/6-31G* basis sets to optimize geometry and calculate activation energies for coupling steps. Compare with X-ray crystallography data for stereochemical validation .

- Software Tools : Leverage cclib to parse output files from Gaussian or ORCA and extract thermodynamic parameters (ΔG, ΔH) .

- Validation : Cross-check computed IR spectra with experimental FT-IR data (e.g., C=O stretches at 1700–1750 cm⁻¹) .

Q. What strategies resolve contradictions between experimental and theoretical data on this compound’s stereochemical outcomes?

- Methodological Answer :

- P-E/I-C-O Framework :

- Population : Compare results across multiple synthesis batches.

- Exposure : Vary catalysts (e.g., DMAP vs. HOBt).

- Comparison : Use chiral HPLC to isolate enantiomers and assign configurations .

- Outcome : Apply statistical tests (e.g., ANOVA) to identify significant variables .

- Data Integration : Combine NMR coupling constants (J-values) with DFT-predicted dihedral angles to resolve stereochemical ambiguities .

Q. How can this compound be integrated into studies of enzymatic stability in peptide-based therapeutics?

- Methodological Answer :

- Experimental Design :

- Enzymatic Assays : Incubate this compound-containing peptides with proteases (e.g., trypsin) and monitor degradation via LC-MS .

- Control Groups : Include unprotected serine analogs to assess tert-butyl efficacy .

- Data Interpretation : Use Michaelis-Menten kinetics to quantify hydrolysis rates and compare with computational docking simulations (AutoDock Vina) .

Methodological Resources

- Data Reproducibility : Follow ’s guidelines for documenting experimental steps and depositing raw data in repositories like Zenodo .

- Literature Review : Prioritize primary sources from ACS Publications or RSC Databases, avoiding non-peer-reviewed platforms .

- Critical Analysis : Apply Bloom’s taxonomy to formulate hypotheses (e.g., “How does solvent polarity influence this compound’s coupling efficiency?”) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.